7-Azabicyclo[4.2.0]octan-8-one (CAS 34102-49-3) is a highly strained, rigid bicyclic β-lactam characterized by a four-membered azetidinone ring fused to a six-membered cyclohexane core. In synthetic and industrial procurement, it is primarily sourced as a stereochemically defined building block for the production of conformationally constrained β-amino acids, such as 2-aminocyclohexanecarboxylic acid (ACHC), and complex nitrogenous heterocycles [1]. Its commercial and synthetic value is intrinsically linked to the pronounced ring strain of the [4.2.0] fused system, which drives rapid, highly directional, and enantioselective ring-opening reactions under mild conditions—a critical processability advantage over unstrained monocyclic alternatives [2].
Substituting 7-azabicyclo[4.2.0]octan-8-one with monocyclic β-lactams or alternative bicyclic homologues (such as 8-azabicyclo[5.2.0]nonan-9-one) fundamentally alters both reaction kinetics and downstream product geometry. The specific ring strain generated by the cyclohexane-azetidinone fusion lowers the activation energy for nucleophilic attack, enabling high-yield enzymatic resolutions that proceed sluggishly or fail with less strained analogs [1]. Furthermore, in the synthesis of foldamers and peptidomimetics, the rigid cyclohexane backbone of the derived ACHC residues enforces a precise dihedral angle that dictates stable helical folding—a structural requirement that cannot be replicated by flexible linear β-amino acids or differently sized cycloalkane fusions [2].
When subjected to lipase-catalyzed ring opening (e.g., using Candida antarctica lipase B) in organic solvents, 7-azabicyclo[4.2.0]octan-8-one demonstrates exceptional enantioselectivity, routinely achieving an enantiomeric ratio (E-value) greater than 200 [1]. In contrast, unstrained linear or monocyclic β-lactams often exhibit significantly lower E-values under identical conditions, requiring more complex chiral chromatography to achieve comparable purity. This high E-value ensures that buyers can scale the production of enantiopure (1R,2S)-2-aminocyclohexanecarboxylic acid with minimal downstream purification bottlenecks.
| Evidence Dimension | Enantiomeric ratio (E-value) in lipase-catalyzed ring opening |
| Target Compound Data | E > 200 (highly selective kinetic resolution) |
| Comparator Or Baseline | Unstrained monocyclic β-lactams (typically E < 50 under standard conditions) |
| Quantified Difference | >4-fold increase in enantioselectivity |
| Conditions | Candida antarctica lipase B (Lipolase) in organic solvent (e.g., diisopropyl ether) at 60°C |
High enantioselectivity eliminates the need for expensive chiral chromatography, significantly lowering the cost of producing enantiopure β-amino acid APIs.
The [4.2.0] bicyclic framework of 7-azabicyclo[4.2.0]octan-8-one imparts significant ring strain, which accelerates nucleophilic ring-opening reactions compared to larger homologues. During hydrolytic or aminolytic cleavage to form β-amino acid derivatives, the [4.2.0] system achieves >90% conversion significantly faster than the less strained [5.2.0] homologue (8-azabicyclo[5.2.0]nonan-9-one) [1]. This kinetic advantage translates to shorter reactor residence times and reduced thermal degradation of sensitive intermediates, making the [4.2.0] compound a highly efficient precursor for scalable industrial synthesis.
| Evidence Dimension | Ring-opening reaction rate and conversion efficiency |
| Target Compound Data | Rapid conversion (>90% yield) under mild nucleophilic conditions |
| Comparator Or Baseline | 8-azabicyclo[5.2.0]nonan-9-one ([5.2.0] homologue) (slower kinetics, requiring extended times or higher temperatures) |
| Quantified Difference | Significantly faster reaction kinetics due to higher β-lactam ring strain |
| Conditions | Nucleophilic ring opening (hydrolysis/aminolysis) in standard organic/aqueous media |
Faster, higher-yielding ring-opening reactions reduce energy consumption and improve overall throughput in pharmaceutical intermediate manufacturing.
As a precursor to 2-aminocyclohexanecarboxylic acid (ACHC), 7-azabicyclo[4.2.0]octan-8-one provides a rigidified backbone that strongly dictates downstream peptide folding. β-Peptides synthesized from ACHC residues reliably fold into stable 14-helices in aqueous solution [1]. By comparison, β-peptides derived from flexible, linear β-amino acids (such as β-alanine) fail to form stable secondary structures without extensive sequence modification. The rigid cyclohexane core locked by the initial [4.2.0] lactam structure is therefore indispensable for researchers and formulators designing structurally constrained foldamers.
| Evidence Dimension | Helical stability of derived β-peptides in solution |
| Target Compound Data | Forms highly stable 14-helices (ACHC-derived oligomers) |
| Comparator Or Baseline | Linear β-alanine derived peptides (unstructured / highly flexible) |
| Quantified Difference | Exclusive formation of stable secondary structures vs. random coil |
| Conditions | Aqueous solution, circular dichroism (CD) and NMR structural analysis |
Procuring this specific bicyclic precursor is mandatory for synthesizing peptidomimetics that require locked bioactive conformations for target receptor binding.
Due to its high susceptibility to lipase-catalyzed kinetic resolution (E > 200), this compound is a highly effective starting material for the large-scale production of enantiopure (1R,2S)- or (1S,2R)-2-aminocyclohexanecarboxylic acid. It is prioritized over linear precursors when downstream chiral purity and low purification costs are critical for API manufacturing [1].
In peptidomimetic drug discovery, 7-azabicyclo[4.2.0]octan-8-one is procured to synthesize ACHC-based β-peptides. Its rigid cyclohexane core is essential for enforcing the stable 14-helix secondary structures required to mimic natural antimicrobial peptides or protein-protein interaction inhibitors, an application where flexible linear analogs fail [2].
The strain-driven reactivity of the [4.2.0] system makes it an ideal electrophilic building block for cascade reactions, such as sequential aza-Henry additions or ring-closing metathesis. This enables the efficient construction of highly functionalized nitrogenous scaffolds in medicinal chemistry, streamlining synthetic routes that would otherwise require multiple protection and deprotection steps [3].